N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(2-chlorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVHGDDNHWALSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Formula: C_{20}H_{22}ClN_{3}O_{3}S
Molecular Weight: 419.92 g/mol
1. Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of related compounds containing similar pyrazole and sulfonamide moieties. For instance, derivatives with the sulfamoyl group have shown significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. These compounds exhibited moderate to strong inhibition, suggesting that this compound may also possess similar properties due to its structural components .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Sulfonamides are known for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown strong inhibitory effects of related compounds on these enzymes, which are crucial in various physiological processes and disease mechanisms. For example, certain synthesized derivatives demonstrated over 80% inhibition against AChE, indicating a promising avenue for further exploration in neuropharmacology .
3. Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively researched. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Protein Targets: The docking studies reveal that the compound interacts with specific amino acid residues in target proteins, affecting their function.
- Inhibition of Enzymatic Activity: By binding to active sites of enzymes like AChE and urease, it prevents substrate binding and subsequent reactions.
- Induction of Apoptosis: In cancer cells, it may activate pathways leading to programmed cell death.
Case Study 1: Antibacterial Screening
In a study conducted on a series of synthesized sulfonamide derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain strains .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds showed that those with similar structural features exhibited IC50 values in the low micromolar range against AChE. This suggests that this compound could also demonstrate potent inhibitory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and analogous compounds identified in the literature:
Key Observations:
Substituent Effects: Halogen Variations: The 2-chlorophenyl group in the target compound contrasts with 3-chlorophenyl () and 2-methylphenyl (). Sulfonamide vs.
Heterocyclic Core Modifications :
- The dihydropyrazole core in the target compound provides partial saturation, enhancing conformational rigidity. In contrast, pyridine-dihydropyrazole hybrids () introduce aromaticity, which may improve binding to hydrophobic pockets .
Synthetic and Analytical Considerations :
- Structural elucidation of these compounds likely employs crystallographic tools such as SHELXL (–3), which is critical for confirming stereochemistry and intermolecular interactions .
Biological Implications :
- Ethanesulfonamide () may reduce aqueous solubility compared to methanesulfonamide, while trifluoromethyl groups () could enhance membrane permeability but increase metabolic liability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
